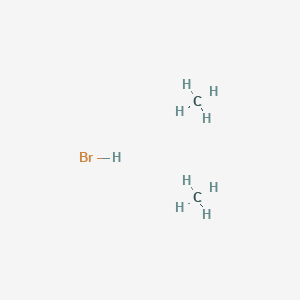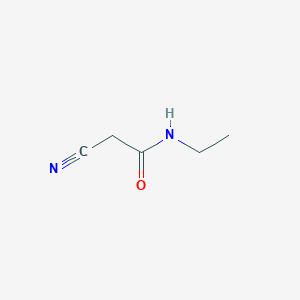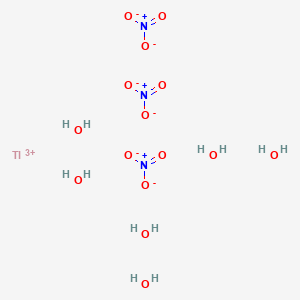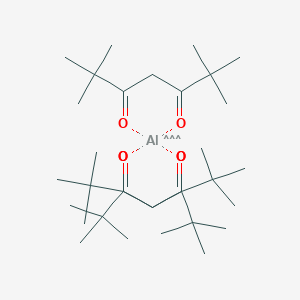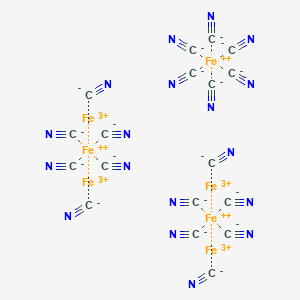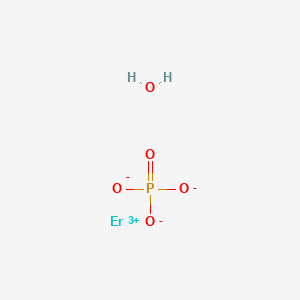
Erbium(III) phosphate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) phosphate hydrate is a chemical compound with the formula ErPO4 · xH2O . It is a crystalline material known for its diverse applications in various industries .
Molecular Structure Analysis
The molecular structure of Erbium(III) phosphate hydrate consists of a first coordination sphere of 6-7 O atoms at 2.36(1) Å and a second one of 3 Cl atoms at 2.89(2) Å . The number of electrons in each of Erbium’s shells is [2, 8, 18, 30, 8, 2] and its electron configuration is [Xe]4f 12 6s 2 .Physical And Chemical Properties Analysis
Erbium(III) phosphate hydrate is a powder with a molecular weight of 278.9 (anhydrous basis) . Its exact mass is 278.894278 g/mol . The specific melting point, boiling point, density, and solubility in H2O are not available .Scientific Research Applications
-
Optical Frequency Combs
- Field: Photonics
- Application: Erbium-doped fiber combs have emerged as a new generation of metrological tools, driving advancements in various fields such as free-space two-way time–frequency transfer, low-noise microwave source generation, and gas molecule detection .
- Method: These fiber combs are based on erbium-doped fiber mode-locked lasers .
- Results: The use of these combs has led to advancements in various fields, including low noise, high system integration, and cost-effectiveness .
-
Healthcare Industry
-
Dental and Surgical Procedures
- Field: Dentistry and Surgery
- Application: Erbium(III) phosphate hydrate is utilized in dental and surgical procedures, including tooth whitening and skin resurfacing .
- Method: The compound is used in various dental procedures and skin treatments .
- Results: Improved outcomes in dental and skin treatments .
-
Advanced Ceramic Materials
-
Fluorescence Imaging
- Field: Optical Applications
- Application: Erbium’s ions fluoresce in a bright pink color, making them highly useful for imaging and optical applications .
- Method: The compound is used in various imaging and optical applications due to its fluorescence properties .
- Results: Improved image quality and effectiveness in optical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
erbium(3+);phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQXJPLNEUYGOX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Er+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium(III) phosphate hydrate | |
CAS RN |
14242-01-4 |
Source


|
| Record name | Erbium(III) phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





